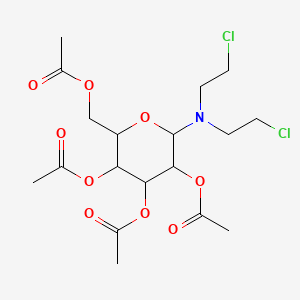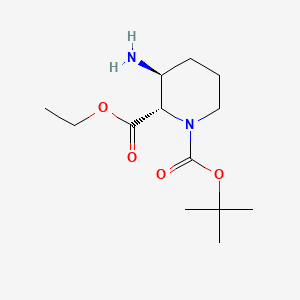
3-chloro-4-methoxy-3-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenols and aldehydes.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the phenol and aldehyde.
Cyclization: The intermediate undergoes cyclization to form the benzopyran ring structure.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in halogenated, nitrated, or sulfonated benzopyrans.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical and electronic properties.
Industry: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one: The parent compound without the chloro, methoxy, and phenyl substitutions.
3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one: A similar compound lacking the chloro and methoxy groups.
3-Phenyl-2H-1-benzopyran-2-one: A compound with a phenyl group but without the chloro and methoxy groups.
Uniqueness
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
87937-60-8 |
|---|---|
Formule moléculaire |
C16H17ClO3 |
Poids moléculaire |
292.75 g/mol |
Nom IUPAC |
3-chloro-4-methoxy-3-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-one |
InChI |
InChI=1S/C16H17ClO3/c1-19-14-12-9-5-6-10-13(12)20-15(18)16(14,17)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3 |
Clé InChI |
KXEJNDCFYVZCDR-UHFFFAOYSA-N |
SMILES canonique |
COC1C2=C(CCCC2)OC(=O)C1(C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)



![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
